2-Fluoroethane-1-thiol
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Overview
Description
2-Fluoroethane-1-thiol is a small organic molecule with the chemical formula C2H5FS. This compound belongs to the class of organosulfur compounds, characterized by the presence of a sulfur atom and a fluorine atom attached to the carbon chain. It is a colorless liquid with a pungent odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of ethyl fluoride with hydrogen sulfide in the presence of a base. Another method uses thiourea as a nucleophilic sulfur source, producing an alkyl isothiourea salt as an intermediate, which forms the thiol upon hydrolysis with an aqueous base .
Industrial Production Methods: Industrial production of this compound typically involves the use of alkyl halides and thiourea under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides, sulfinic acids, and sulfonic acids.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as hydrochloric acid in the presence of zinc.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, atmospheric air.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2-Fluoroethane-1-thiol has several applications in scientific research:
Chemistry: It is used in the synthesis of various organosulfur compounds and as a reagent in organic synthesis.
Biology: Thiol groups are essential in biological systems for the formation of disulfide bonds, which are crucial for protein structure and function.
Medicine: Organosulfur compounds, including thiols, have potential therapeutic applications due to their antioxidant properties.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoroethane-1-thiol involves its ability to participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which can then be reduced back to thiols. This redox cycling is crucial for maintaining the redox balance in biological systems . The sulfur atom in the thiol group can also form charge transfer complexes with molecular iodine, indicating its basic nature .
Comparison with Similar Compounds
2,2,2-Trifluoroethanethiol: This compound is a fluorinated thiol with similar chemical properties but contains three fluorine atoms instead of one.
Fluoroethane: A hydrofluorocarbon with the chemical formula C2H5F, lacking the sulfur atom present in 2-Fluoroethane-1-thiol.
Uniqueness: this compound is unique due to the presence of both a fluorine and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as its ability to form charge transfer complexes and participate in redox reactions .
Properties
IUPAC Name |
2-fluoroethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FS/c3-1-2-4/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDHJRZOWOYBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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